molecular formula C4H5BrN2 B113438 2-(Bromomethyl)-1H-imidazole CAS No. 735273-40-2

2-(Bromomethyl)-1H-imidazole

Cat. No. B113438
CAS RN: 735273-40-2
M. Wt: 161 g/mol
InChI Key: JMIPWQWATHJTMZ-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various reactions, including substitutions and additions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can be determined using various analytical techniques, such as melting point analysis, molecular weight determination, and thermal analysis .

Scientific Research Applications

Synthesis of Alkenylcyclopentanes

2-(Bromomethyl)-1H-imidazole: is utilized in the synthesis of 2-bromomethyl-alkenylcyclopentanes through a radical chain addition with alkenylcyclopropanes . This process involves kinetically fast radical reactions, such as cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which are crucial for the formation of these compounds.

Organic Building Blocks

This compound acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are essential in various synthetic pathways, including the preparation of t-butyl 2-(phenylthiomethyl) propenoate and related compounds, which are significant in the synthesis of beta-lactams by cyclization of the corresponding amide .

Antimicrobial Agent

In biological research, 2-(Bromomethyl)-1H-imidazole derivatives can be used as antimicrobial agents. Their bromomethyl group plays a critical role in interacting with bacterial cell components, thereby inhibiting growth or killing the bacteria.

Chemotherapeutic Research

The compound’s derivatives are also explored as chemotherapeutic agents. They can be designed to target specific cellular mechanisms in cancer cells, potentially leading to the development of new cancer treatments.

Cell Biology Studies

2-(Bromomethyl)-1H-imidazole: is used in cell biology studies as a tool for probing cellular processes. Its reactivity allows it to be tagged or incorporated into biomolecules, aiding in the study of cellular functions and structures.

Industrial Synthesis

In industrial research, derivatives of 2-(Bromomethyl)-1H-imidazole serve as raw materials for synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. Their versatility in reactions makes them valuable for various synthetic applications.

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin burns and eye damage, and may be toxic if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future research directions in the field of bromomethyl compounds could involve the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications in various fields .

properties

IUPAC Name

2-(bromomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPWQWATHJTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619557
Record name 2-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1H-imidazole

CAS RN

735273-40-2
Record name 2-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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